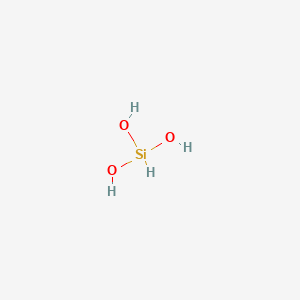
Trihydroxysilane
Cat. No. B8329748
M. Wt: 80.115 g/mol
InChI Key: DAHWFTWPSFSFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09127167B2
Procedure details


In general, silanetriol is synthesized by hydrolyzing chlorosilane or alkoxysilane. As a typical example of using chlorosilane, Jutzi et al. reported synthesis of (1-trimethylsilylcyclopenta-2,-4-dienyl)silanetriol with a yield of 98% by dissolving (1-trimethylsilylcyclopenta-2,-4-dienyl)trichlorosilane, a chlorosilane with large steric hindrance, in ethyl ether, slowly adding an aniline aqueous solution and stirring at 0° C. for 3 hours, removing the resulting aniline salt through filtration and then removing ethyl ether under reduced pressure [Organometallics 1997, 16, 5377]. However, this method involves a complicated process of removing a large amount of salts and is limited in that it is applicable only to silanes having substituents with large steric hindrance. As a typical example of using alkoxysilane, Ishida et al. obtained cyclohexylsilanetriol by mixing cyclohexyltrimethoxysilane in an aqueous solution of acetic acid and stirring for 2 hours at room temperature [J. Polym. Sci. 1979, 17, 1807]. In addition, Korkin et al. reported that they obtained phenylsilanetriol with a yield of 68% by adding phenyltrimethoxysilane dropwise to an acetic acid aqueous solution, stirring for 4 hours while maintaining temperature at 5-10° C. and removing impurities from the resulting white solid through filtration [J. Organomet. Chem. 2003, 686, 313]. However, the method of using alkoxysilane is limited in that the resultant silanetriol should be insoluble in water.


[Compound]
Name
alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
(1-trimethylsilylcyclopenta-2,-4-dienyl)silanetriol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
(1-trimethylsilylcyclopenta-2,-4-dienyl)trichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[SiH:1]([OH:4])([OH:3])[OH:2].Cl[SiH3].C[Si](C)(C)C1([Si](O)(O)O)C=CC=C1.C[Si](C)(C)C1([Si](Cl)(Cl)Cl)C=CC=C1.N[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C(OCC)C>[C:34]1([Si:1]([OH:4])([OH:3])[OH:2])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH](O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH3]
|
[Compound]
|
Name
|
alkoxysilane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH3]
|
Step Three
|
Name
|
(1-trimethylsilylcyclopenta-2,-4-dienyl)silanetriol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C1(C=CC=C1)[Si](O)(O)O)(C)C
|
Step Four
|
Name
|
(1-trimethylsilylcyclopenta-2,-4-dienyl)trichlorosilane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C1(C=CC=C1)[Si](Cl)(Cl)Cl)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH3]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring at 0° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing the resulting aniline salt
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
through filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of removing a large amount of salts
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by mixing cyclohexyltrimethoxysilane in an aqueous solution of acetic acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for 2 hours at room temperature [J. Polym. Sci. 1979, 17, 1807]
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)[Si](O)(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
